Cas no 638220-38-9 (2-amino-1-(pyridin-3-yl)ethyldimethylamine)

2-アミノ-1-(ピリジン-3-イル)エチルジメチルアミンは、ピリジン環とアミン基を有する有機化合物であり、医薬品中間体や配位子としての応用が期待されています。分子内に塩基性のアミン部位と芳香族ピリジン環を併せ持つため、金属イオンとのキレート形成能に優れています。特に、遷移金属触媒の配位子として利用される場合、立体障害と電子効果のバランスが良好である点が特徴です。また、求核性アミン基の反応性を活かした誘導体合成にも適しています。高い純度で合成可能なため、再現性の高い反応系の構築が可能です。

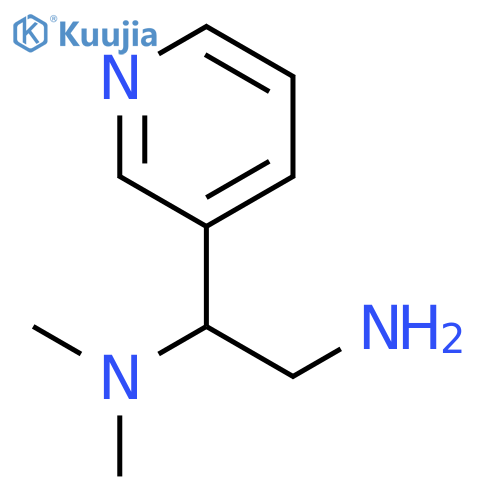

638220-38-9 structure

商品名:2-amino-1-(pyridin-3-yl)ethyldimethylamine

2-amino-1-(pyridin-3-yl)ethyldimethylamine 化学的及び物理的性質

名前と識別子

-

- N1,N1-dimethyl-1-(3-pyridinyl)-1,2-Ethanediamine

- 1,2-Ethanediamine,N1,N1-dimethyl-1-(3-pyridinyl)-(9CI)

- 2-AMINO-1-(3-PYRIDYL)ETHYL)DIMETHYLAMINE

- (2-Amino-1-(3-pyridyl)ethyl)dimethylamine

- [2-Amino-1-(Pyridin-3-Yl)Ethyl]Dimethylamine

- AC1MYYPO

- AC1Q3W3H

- CHEMBL382669

- CTK7E3020

- DAA-P03-0

- MolPort-001-760-143

- SureCN2667276

- CS-0221881

- DA-04112

- N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine

- [2-amino-1-(3-pyridyl)ethyl]dimethylamine

- DTXSID20397560

- AKOS000136489

- PEQPPVGTDBKQPE-UHFFFAOYSA-N

- 638220-38-9

- EN300-100432

- AKOS016042343

- N1,N1-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine

- SCHEMBL2667276

- F2186-0030

- MFCD01631935

- 2-amino-1-(pyridin-3-yl)ethyldimethylamine

-

- MDL: MFCD01631935

- インチ: InChI=1S/C9H15N3/c1-12(2)9(6-10)8-4-3-5-11-7-8/h3-5,7,9H,6,10H2,1-2H3

- InChIKey: PEQPPVGTDBKQPE-UHFFFAOYSA-N

- ほほえんだ: CN(C)C(CN)C1=CN=CC=C1

計算された属性

- せいみつぶんしりょう: 165.127

- どういたいしつりょう: 165.127

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

2-amino-1-(pyridin-3-yl)ethyldimethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-100432-1.0g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95.0% | 1.0g |

$661.0 | 2025-02-21 | |

| Life Chemicals | F2186-0030-2.5g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95%+ | 2.5g |

$270.0 | 2023-09-06 | |

| Enamine | EN300-100432-0.05g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95.0% | 0.05g |

$154.0 | 2025-02-21 | |

| Enamine | EN300-100432-2.5g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95.0% | 2.5g |

$1298.0 | 2025-02-21 | |

| Enamine | EN300-100432-5.0g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95.0% | 5.0g |

$1918.0 | 2025-02-21 | |

| Life Chemicals | F2186-0030-5g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95%+ | 5g |

$405.0 | 2023-09-06 | |

| TRC | D495898-500mg |

2-Dimethylamino-2-(3-pyridinyl)ethanamine |

638220-38-9 | 500mg |

$ 210.00 | 2022-06-05 | ||

| abcr | AB234709-250 mg |

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine; . |

638220-38-9 | 250mg |

€955.30 | 2023-04-27 | ||

| TRC | D495898-100mg |

2-Dimethylamino-2-(3-pyridinyl)ethanamine |

638220-38-9 | 100mg |

$ 50.00 | 2022-06-05 | ||

| Life Chemicals | F2186-0030-10g |

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |

638220-38-9 | 95%+ | 10g |

$580.0 | 2023-09-06 |

2-amino-1-(pyridin-3-yl)ethyldimethylamine 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

638220-38-9 (2-amino-1-(pyridin-3-yl)ethyldimethylamine) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:638220-38-9)2-amino-1-(pyridin-3-yl)ethyldimethylamine

清らかである:99%

はかる:1g

価格 ($):415.0